molecular formula C25H29ClN2O4 B12012512 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012512
M. Wt: 457.0 g/mol
InChI Key: HHLYYDGNKVSTDK-XTQSDGFTSA-N
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Description

Historical Context of Dihydro-2H-pyrrol-2-one Derivatives in Medicinal Chemistry

The dihydro-2H-pyrrol-2-one core has emerged as a privileged scaffold in drug design due to its structural mimicry of natural proline derivatives and capacity for diverse functionalization. Early work in the 1990s identified 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones as potent inhibitors of HIV integrase, leveraging their ability to chelate metal ions critical for enzymatic activity. Subsequent studies revealed broader applications, including antagonists for purinergic P2X3 receptors implicated in chronic pain and modulators of p53–MDM2 protein-protein interactions for oncology.

A pivotal advancement occurred with the discovery that substituting the 3-hydroxy group with amino functionalities (yielding 3-amino-1,5-dihydro-2H-pyrrol-2-ones) significantly altered target selectivity. For instance, cyclohexylamino derivatives demonstrated enhanced binding to MDM2, disrupting its interaction with tumor suppressor p53. This finding underscored the scaffold’s adaptability, prompting investigations into spirocyclic variants to modulate conformational flexibility. The introduction of spiro-substituents at the C5 position, as seen in the target compound, addressed limitations in earlier derivatives by reducing unwanted tautomerization and improving metabolic stability.

Properties

Molecular Formula

C25H29ClN2O4

Molecular Weight

457.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O4/c1-5-27(6-2)13-14-28-22(17-7-10-19(26)11-8-17)21(24(30)25(28)31)23(29)18-9-12-20(32-4)16(3)15-18/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

HHLYYDGNKVSTDK-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions using diethylamine and suitable alkyl halides.

    Addition of the Methoxy-Methylbenzoyl Moiety: This step involves acylation reactions using methoxy-methylbenzoic acid derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) for electrophilic substitution, and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material sciences. This article explores its applications, supported by case studies and comprehensive data.

Chemical Properties and Structure

This compound belongs to a class of pyrrolones, characterized by a pyrrole ring with various substituents that can influence its biological activity. The presence of a chlorophenyl group and a diethylamino moiety suggests potential interactions with biological targets, making it an interesting candidate for drug development.

Antidepressant Activity

Research indicates that compounds similar to this one exhibit antidepressant properties. A study on related pyrrolones showed that they could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Antitumor Properties

Several derivatives of pyrrolones have been investigated for their anticancer effects. For instance, modifications of the structure have led to compounds that inhibit tumor growth by inducing apoptosis in cancer cells. Case studies have demonstrated that these compounds can target specific cancer cell lines effectively .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against various bacterial strains, and ongoing research is exploring its efficacy against resistant pathogens .

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

Dyes and Pigments

Due to the presence of aromatic groups, derivatives of this compound are being studied for use in dyes and pigments. Their ability to absorb light at specific wavelengths makes them candidates for applications in textiles and coatings .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Antidepressant ActivityModulates serotonin/norepinephrine pathways
Antitumor PropertiesInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against various bacterial strains
Polymer ChemistryEnhances thermal stability and mechanical properties in polymers
Dyes and PigmentsSuitable for textiles and coatings due to light absorption properties

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Position 1: Diethylaminoethyl (target compound) vs. methoxyethyl or 3-methoxypropyl . The diethylaminoethyl group likely improves water solubility via tertiary amine protonation.
  • Position 4: 4-Methoxy-3-methylbenzoyl (target) vs. ethoxy-methylbenzoyl or furanoyl .
  • Position 5 : Chlorophenyl (target) vs. ethylphenyl or cyclohexyl . Aromatic chlorophenyl may enhance π-π stacking in target binding.

Analytical Characterization

  • Spectroscopy : 1H/13C NMR and HRMS (as in ) would confirm the target compound’s structure. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Crystallography : SHELXL () could refine its crystal structure, with WinGX/ORTEP () visualizing anisotropic displacement ellipsoids.

Biological Activity

The compound 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one , often referred to as compound A , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Compound A has the molecular formula C26H29ClN2O4C_{26}H_{29}ClN_{2}O_{4} and features a pyrrolidinone core substituted with various functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a diethylamino group are significant for its interaction with biological targets.

1. Anticholinesterase Activity

Research indicates that compounds with similar structures exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, molecular docking studies have shown that derivatives of pyrrolidinone can inhibit acetylcholinesterase (AChE), potentially reducing the accumulation of beta-amyloid peptides associated with Alzheimer's disease .

2. Antimicrobial Properties

Compounds similar to A have shown antimicrobial activity against various pathogens. The presence of the diethylamino group is believed to enhance membrane permeability, allowing these compounds to exert their effects against bacterial strains .

3. Antimalarial Activity

Recent studies have highlighted the potential of pyrrolidinone derivatives in targeting malaria parasites. For example, structural analogues have been found to inhibit the protein kinase PfCLK3 in Plasmodium falciparum, suggesting that compound A may also possess antimalarial properties .

Structure-Activity Relationship (SAR)

The biological activity of compound A can be attributed to specific structural features:

Structural FeatureEffect on Activity
Chlorophenyl Group Enhances binding affinity to target sites
Diethylamino Group Increases lipophilicity and membrane penetration
Hydroxy Group May contribute to hydrogen bonding interactions
Carbonyl Substituent Influences electronic properties and reactivity

The presence of these groups allows for optimal interaction with biological targets, enhancing the compound's efficacy.

Case Studies

Several studies have investigated the pharmacological potential of compounds related to compound A:

  • Study 1 : A derivative demonstrated an IC50 value of 1.2 μM against AChE, indicating strong inhibitory potential compared to standard drugs like donepezil .
  • Study 2 : In vitro assays showed that modifications in the alkyl chain length of the diethylamino group significantly affected both anticholinesterase and antimicrobial activities, highlighting the importance of this moiety in drug design .

Q & A

Q. What are the key steps in synthesizing this pyrrolone derivative, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the pyrrolone core via cyclization, using base-assisted conditions (e.g., NaH in DMSO) to promote ring closure .
  • Step 2 : Functionalization of the core with substituents like the 4-chlorophenyl and diethylaminoethyl groups via nucleophilic substitution or coupling reactions .
  • Step 3 : Introduction of the 4-methoxy-3-methylbenzoyl moiety using acid chloride intermediates in anhydrous dichloromethane . Optimization : Temperature (40–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for acylation) are critical for yield (typically 40–86%) and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography (gradient: ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., hydroxy group at δ ~12 ppm) and carbonyl carbons (~190 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C26H31ClN2O4: 471.0 g/mol) with <5 ppm error .
  • FTIR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • Melting Point Analysis : Validates purity (e.g., sharp melting points within 1–2°C ranges) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected splitting in NMR) are addressed by:

  • Cross-Validation : Comparing experimental NMR/HRMS data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Variable Temperature NMR : Resolving dynamic effects like tautomerism in the pyrrolone ring .
  • X-ray Crystallography : Resolving ambiguous stereochemistry (if crystalline) .

Q. What methodologies optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Statistical screening (e.g., factorial design) to identify critical variables (temperature, solvent ratio) .
  • Catalyst Screening : Testing alternatives like DMAP for acylation to reduce side reactions .
  • In-line Analytics : Real-time monitoring via HPLC to adjust conditions dynamically .

Q. How can computational tools predict the compound’s reactivity or bioactivity?

  • Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for cyclization) using Gaussian or ORCA .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock to prioritize in vitro testing .
  • Machine Learning : Train models on pyrrolone datasets to predict solubility or metabolic stability .

Q. What strategies address purification challenges in multi-step syntheses?

  • Solvent Pair Selection : Use ethanol/water for recrystallization to remove polar byproducts .
  • Flash Chromatography : Optimize gradients (e.g., 1:3 to 2:1 ethyl acetate/hexane) for high-resolution separation .
  • pH-Sensitive Extraction : Exploit the diethylamino group’s basicity (pKa ~9) for selective aqueous/organic partitioning .

Tables for Key Data

Synthetic Intermediate Melting Point (°C)Yield (%)Key NMR Data (1H, δ ppm)
Cyclized pyrrolone core138–1406312.1 (s, 1H, OH), 6.8–7.4 (m, Ar)
Diethylaminoethyl-substituted intermediate247–249673.2 (q, 2H, NCH2), 1.1 (t, 6H, CH3)
Computational Prediction Software/ToolApplication Example
Reaction pathway simulationGaussian 09Cyclization energy barrier (~25 kcal/mol)
Docking score (vs. COX-2)AutoDock VinaBinding affinity: −9.2 kcal/mol

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